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Compound of Interest

Compound Name: SRT 1720 dihydrochloride

Cat. No.: B8084337 Get Quote

Technical Support Center: SRT1720
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with SRT1720.

The information focuses on understanding and mitigating potential off-target effects, particularly

at high concentrations.

Frequently Asked Questions (FAQs)
Q1: Is SRT1720 a direct and specific activator of SIRT1?

A1: The activity of SRT1720 as a direct SIRT1 activator is highly dependent on the

experimental setup. While initial studies showed potent activation of SIRT1, subsequent

research has demonstrated that this activation is often an artifact of the in vitro assay systems

used, specifically those employing fluorophore-tagged peptide substrates.[1][2] Evidence

suggests that SRT1720 and similar compounds may not directly activate SIRT1 when native

peptide or full-length protein substrates are used.[1][2] Therefore, results obtained using

fluorescent-based assays should be interpreted with caution.

Q2: What are the known off-target effects of SRT1720 at high concentrations?

A2: At high concentrations, SRT1720 exhibits a range of off-target activities. A screening of

SRT1720 at a concentration of 10 μM against a panel of over 100 targets revealed interactions
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with various receptors, enzymes, transporters, and ion channels.[1][2] One of the most

significant off-target activities identified is the inhibition of phosphodiesterases (PDEs).[3]

Q3: How does the in vitro activity of SRT1720 on SIRT1 compare to other sirtuins?

A3: SRT1720 displays preferential activity towards SIRT1 over other sirtuin homologs like

SIRT2 and SIRT3 in cell-free assays.[4][5] However, the concentration required to activate

SIRT2 and SIRT3 is significantly higher than that for SIRT1, indicating a degree of selectivity

under specific assay conditions.[4][5]

Troubleshooting Guide
Issue 1: Inconsistent SIRT1 activation in different assay
formats.

Possible Cause: As mentioned in the FAQs, the apparent activation of SIRT1 by SRT1720 is

highly dependent on the substrate used. Assays with fluorophore-tagged peptides often

show activation, while those with native substrates may not.[1][2]

Troubleshooting Steps:

Validate with a native substrate: If you observe SIRT1 activation in a fluorescence-based

assay, confirm this finding using an assay with a non-fluorophore-tagged, native peptide or

a full-length protein substrate (e.g., p53 or acetyl-CoA synthetase 1).[1][2]

Use an alternative detection method: Employ a detection method that does not rely on

fluorescence, such as HPLC-based separation of acetylated and deacetylated substrates

or an ELISA-based assay.[1][6]

Issue 2: Observing cellular effects that are inconsistent
with known SIRT1 signaling pathways.

Possible Cause: The observed phenotype may be due to the off-target effects of SRT1720,

especially when used at high concentrations. Inhibition of PDEs, for example, can lead to an

increase in intracellular cAMP levels, which in turn can activate pathways such as PKA and

AMPK, independently of SIRT1.[3]
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Troubleshooting Steps:

Perform a dose-response experiment: Determine the minimal effective concentration of

SRT1720 that elicits the desired on-target effect and assess if the unexpected phenotype

persists at lower, more selective concentrations.

Use a structurally unrelated SIRT1 activator: Compare the cellular effects of SRT1720 with

another putative SIRT1 activator that has a different chemical scaffold to see if the effect is

reproducible.

Inhibit potential off-targets: If a specific off-target is suspected (e.g., a particular PDE

isoform), use a known inhibitor of that target to see if it phenocopies or blocks the effect of

SRT1720.

Quantitative Data Summary
Table 1: In Vitro Activity of SRT1720 on Sirtuins

Sirtuin EC1.5 (μM)
Maximum
Activation (%)

Reference(s)

SIRT1 0.16 781 [4]

SIRT2 37 Not Reported [4]

SIRT3 >300 Not Reported [4]

EC1.5: The concentration of the compound required to increase enzyme activity by 50%.

Table 2: Off-Target Profile of SRT1720 at 10 μM
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Target Class Inhibition Reference(s)

Phosphodiesterases (PDEs)
Yes (Specific isoforms not

detailed in all sources)
[2][3]

Various Receptors
Yes (Specific receptors not

detailed in all sources)
[1][2]

Various Enzymes
Yes (Specific enzymes not

detailed in all sources)
[1][2]

Various Transporters
Yes (Specific transporters not

detailed in all sources)
[1][2]

Various Ion Channels
Yes (Specific ion channels not

detailed in all sources)
[1][2]

Key Experimental Protocols
Protocol 1: HPLC-Based SIRT1 Deacetylase Assay with
Native Peptide Substrate
This protocol is adapted from methodologies that avoid the use of fluorophore-tagged

substrates.[1]

1. Materials:

Recombinant human SIRT1 enzyme

Native p53-derived peptide substrate (e.g., Ac-Glu-Glu-Lys-Gly-Gln-Ser-Thr-Ser-Ser-His-

Ser-Lys(Ac)-Nle-Ser-Thr-Glu-Gly-Lys-Glu-Glu-NH2)

NAD+

Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 5 mM

DTT)

SRT1720 and control compounds dissolved in DMSO
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Stop Solution (e.g., 0.1% Trifluoroacetic Acid)

HPLC system with a C18 column

2. Procedure:

Prepare the reaction mixture in the assay buffer containing SIRT1 enzyme, native peptide

substrate, and NAD+.

Add SRT1720 or control compound to the desired final concentration. Ensure the final

DMSO concentration is consistent across all samples (e.g., <1%).

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction by adding the stop solution.

Analyze the samples by reverse-phase HPLC to separate the acetylated substrate from the

deacetylated product.

Quantify the peak areas to determine the percentage of substrate conversion and calculate

SIRT1 activity.
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Caption: Potential off-target signaling pathway of SRT1720 via PDE inhibition.
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Caption: Troubleshooting workflow for unexpected results with SRT1720.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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